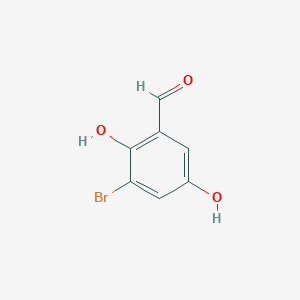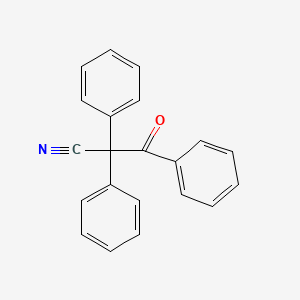![molecular formula C16H23N3O2 B3261091 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester CAS No. 338949-39-6](/img/structure/B3261091.png)
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
描述
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the lateral lithiation of N-Boc-o-toluidine followed by an intramolecular SN2 cyclization to form the tetrahydroquinoline core. This method requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Large-scale reactions often use automated systems to maintain consistent reaction conditions and improve reproducibility. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halides.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may be used in the study of biological systems and as potential probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound's unique properties make it valuable in the development of new materials and industrial processes.
作用机制
The mechanism by which 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
Quinoxaline derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.
Tetrahydroquinoline derivatives: These compounds have a similar ring structure but differ in the presence of additional functional groups.
Uniqueness: 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester stands out due to its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
tert-butyl 1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-8-9-19-12(11-18)10-17-13-6-4-5-7-14(13)19/h4-7,12,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGXNSXYIHKHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



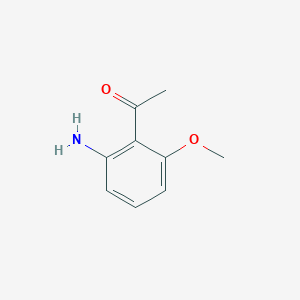
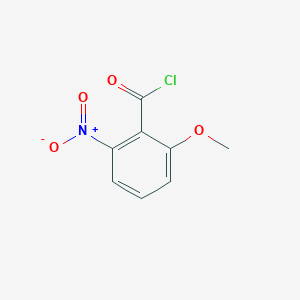
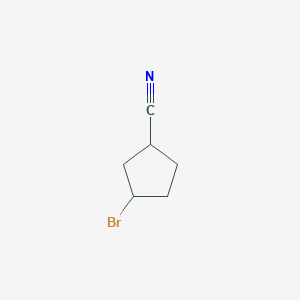
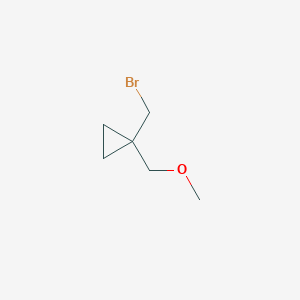
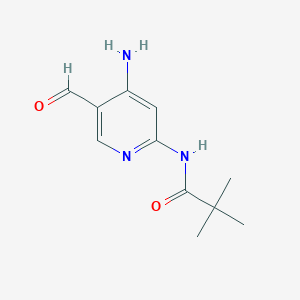
![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)
